molecular formula C17H24N4O B7458292 N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide

Cat. No. B7458292
M. Wt: 300.4 g/mol
InChI Key: VEJGQESOSUAFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, also known as DMCM or Ro15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a selective antagonist of the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the activity of GABAA receptors, this compound can induce anxiety-like behaviors and disrupt normal sleep patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of neuronal excitability, and the alteration of synaptic plasticity. This compound can also affect the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide in lab experiments is its high selectivity for GABAA receptors, which allows researchers to specifically target this receptor subtype. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, this compound can have side effects such as sedation and motor impairment, which can limit its use in certain experimental paradigms.

Future Directions

There are many potential future directions for research on N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, including the development of new drugs that target GABAA receptors, the investigation of the role of GABAA receptors in the regulation of anxiety and other disorders, and the exploration of the effects of this compound on other neurotransmitter systems. Additionally, new methods for synthesizing this compound and related compounds could lead to the development of more potent and selective GABAA receptor antagonists.

Synthesis Methods

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(chloromethyl)cyclohexanone with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 5-chloro-1H-indazole-3-carboxylic acid chloride.

Scientific Research Applications

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of GABAA receptors, the effects of alcohol on the brain, and the development of new drugs for the treatment of anxiety and other disorders. This compound has also been used to investigate the role of GABAA receptors in the regulation of sleep, memory, and cognition.

properties

IUPAC Name

N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-21(2)11-12-3-6-15(7-4-12)19-17(22)13-5-8-16-14(9-13)10-18-20-16/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJGQESOSUAFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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